molecular formula C25H35ClN6O2S B12372452 Tambiciclib CAS No. 2247481-08-7

Tambiciclib

Cat. No.: B12372452
CAS No.: 2247481-08-7
M. Wt: 519.1 g/mol
InChI Key: PGVNLOUNSPQGJP-LMDPOFIKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tambiciclib involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of these intermediates under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tambiciclib undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tambiciclib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of CDK9 inhibition on various chemical processes.

    Biology: Employed in cell culture studies to investigate the role of CDK9 in cell cycle regulation and apoptosis.

    Medicine: Undergoing clinical trials for the treatment of acute myeloid leukemia and diffuse large B-cell lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting CDK9.

Mechanism of Action

Tambiciclib exerts its effects by selectively inhibiting CDK9, a key regulator of the cell cycle. CDK9 forms a complex with cyclin T1 to regulate the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tambiciclib is unique in its selective inhibition of CDK9, whereas the other compounds primarily target CDK4 and CDK6. This specificity makes this compound particularly effective in treating cancers that are driven by CDK9 activity .

Properties

CAS No.

2247481-08-7

Molecular Formula

C25H35ClN6O2S

Molecular Weight

519.1 g/mol

IUPAC Name

4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile

InChI

InChI=1S/C25H35ClN6O2S/c1-17(13-33-2)30-18-3-5-19(6-4-18)31-23-11-20(21(26)12-28-23)22-14-35-24(32-22)29-16-25(15-27)7-9-34-10-8-25/h11-12,14,17-19,30H,3-10,13,16H2,1-2H3,(H,28,31)(H,29,32)/t17-,18?,19?/m1/s1

InChI Key

PGVNLOUNSPQGJP-LMDPOFIKSA-N

Isomeric SMILES

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl

Origin of Product

United States

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